N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid
Description
N-[3-(Dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a 1:1 salt formed between the cationic surfactant N-[3-(dimethylamino)propyl]docosanamide (also known as behenamidopropyl dimethylamine) and 2-hydroxypropanoic acid (lactic acid). This compound is classified as a fatty acid amide derivative with a C22 hydrocarbon chain (docosanamide) and a tertiary amine group.
Properties
CAS No. |
221446-54-4 |
|---|---|
Molecular Formula |
C30H62N2O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6) |
InChI Key |
NSFSVQXYLWDILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]docosanamide typically involves the reaction of docosanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature range of 80-100°C and using an inert atmosphere to prevent oxidation.
For 2-hydroxypropanoic acid, it is commonly produced through the fermentation of carbohydrates by lactic acid bacteria. The fermentation process involves maintaining a pH range of 5.0-6.0 and a temperature range of 30-40°C .
Industrial Production Methods
In industrial settings, N-[3-(dimethylamino)propyl]docosanamide is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous stirring and the use of high-purity reactants to minimize impurities .
2-hydroxypropanoic acid is produced industrially through both fermentation and chemical synthesis. The fermentation process is scaled up using bioreactors, while chemical synthesis involves the hydrolysis of lactonitrile under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although this reaction is less common.
2-hydroxypropanoic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to pyruvic acid.
Common Reagents and Conditions
Hydrolysis: Uses water and either hydrochloric acid or sodium hydroxide as reagents.
Esterification: Uses alcohols and sulfuric acid as a catalyst
Major Products
Hydrolysis of N-[3-(dimethylamino)propyl]docosanamide: Produces docosanoic acid and 3-(dimethylamino)propylamine.
Esterification of 2-hydroxypropanoic acid: Produces esters such as ethyl lactate.
Scientific Research Applications
N-[3-(dimethylamino)propyl]docosanamide is used in various scientific research applications, including:
Surfactants: Used in formulations for detergents and emulsifiers.
Biomedical Research: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
2-hydroxypropanoic acid is widely used in:
Biodegradable Plastics: As a monomer for polylactic acid production.
Food Industry: As a preservative and flavoring agent.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]docosanamide involves its ability to reduce surface tension, making it effective as a surfactant. It interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .
2-hydroxypropanoic acid acts as a metabolic intermediate in various biochemical pathways. It is involved in glycolysis and can be converted to pyruvate, which enters the citric acid cycle .
Comparison with Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide;2-Hydroxypropanoic Acid
Behenamidopropyl Dimethylamine Behenate (CAS 125804-04-8)
- Structure: A 1:1 salt of N-[3-(dimethylamino)propyl]docosanamide with docosanoic acid (behenic acid) instead of lactic acid.
- Functional Differences :
Behenamidopropyl PG-Dimonium Chloride
- Structure : Contains a quaternary ammonium group with a 2,3-dihydroxypropyl substituent.
- Functional Differences :
N-[3-(Dimethylamino)propyl]docosanamide (Free Base)
- Structure : Lacks the lactic acid counterion.
- Functional Differences :
Comparative Data Table
| Compound Name | Hydrocarbon Chain | Counterion | Key Functions | Solubility Profile | Applications |
|---|---|---|---|---|---|
| N-[3-(Dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid | C22 (docosanamide) | Lactic acid | Surfactant, antistatic, emulsifier | High in aqueous systems | Hair conditioners, α-gels |
| N-[3-(Dimethylamino)propyl]octadecanamide;2-hydroxypropanoic acid | C18 (stearamide) | Lactic acid | Mild surfactant, conditioner | Moderate aqueous solubility | Lightweight creams, lotions |
| Behenamidopropyl dimethylamine behenate | C22 | Behenic acid | Lipid stabilizer, emulsifier | Low in water | Oil-based emulsions |
| Behenamidopropyl PG-dimonium chloride | C22 | Chloride | Strong antistatic agent | High in water | Industrial coatings, hair sprays |
Research Findings and Performance Insights
- α-Gel Formation: The C22 chain in this compound enables larger α-gel domain sizes under slow cooling, enhancing viscosity and lubrication in diluted systems .
- Environmental Impact : This compound is highlighted as eco-friendly due to biodegradability, contrasting with persistent surfactants like perfluorinated derivatives .
- Safety : The lactic acid salt demonstrates better skin compatibility compared to harsher quaternary ammonium salts (e.g., ethosulfate or chloride variants) .
Biological Activity
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid, commonly referred to as behenamidopropyl dimethylamine lactate (CAS Number: 221446-54-4), is a compound characterized by its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C30H62N2O4
- Molar Mass : 514.824 g/mol
- Density : Approximately 0.871 g/cm³
- Boiling Point : 544.8ºC at 760 mmHg
- LogP (Octanol-Water Partition Coefficient) : 8.7165, indicating high lipophilicity which may influence its biological activity.
Structural Representation
The structural formula of this compound can be illustrated as follows:
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of the dimethylamino group enhances its ability to penetrate lipid membranes, potentially affecting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. For instance, a study reported a significant reduction in the viability of Staphylococcus aureus when exposed to varying concentrations of the compound.
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of this compound. A notable study involved administering the compound to mice subjected to induced inflammation, resulting in a marked decrease in edema and pain response compared to control groups.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against gram-positive and gram-negative bacteria.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting promising antibacterial properties.
-
Case Study on Anti-inflammatory Response :
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Findings : Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
